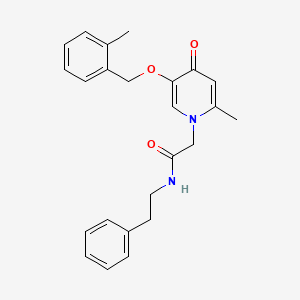

2-(2-methyl-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)-N-phenethylacetamide

Description

Properties

IUPAC Name |

2-[2-methyl-5-[(2-methylphenyl)methoxy]-4-oxopyridin-1-yl]-N-(2-phenylethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O3/c1-18-8-6-7-11-21(18)17-29-23-15-26(19(2)14-22(23)27)16-24(28)25-13-12-20-9-4-3-5-10-20/h3-11,14-15H,12-13,16-17H2,1-2H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMNRMZIUQDRMGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1COC2=CN(C(=CC2=O)C)CC(=O)NCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methyl-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)-N-phenethylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyridinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Methylbenzyl Ether Group: This step involves the reaction of the pyridinone intermediate with 2-methylbenzyl chloride in the presence of a base such as potassium carbonate.

Attachment of the Phenethyl Group: The final step involves the acylation of the intermediate with phenethylamine under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group and benzyl ether are susceptible to hydrolysis under acidic or basic conditions:

| Reaction Type | Conditions | Products | Catalysts/Reagents |

|---|---|---|---|

| Acetamide hydrolysis | Acidic (HCl, H₂SO₄) or basic (NaOH) | Carboxylic acid derivative + phenethylamine | H₂O, heat |

| Benzyl ether cleavage | H₂/Pd-C in ethanol or HI in acetic acid | 5-Hydroxy pyridinone derivative + 2-methylbenzyl alcohol or iodide byproduct | Hydrogenation or hydroiodic acid |

-

Mechanistic Insight : The acetamide group hydrolyzes to form a carboxylic acid, with the reaction rate influenced by steric hindrance from the pyridinone and phenethyl groups. Benzyl ether cleavage via hydrogenolysis preserves the pyridinone ring integrity.

Oxidation and Reduction

The pyridinone ring and methyl groups participate in redox reactions:

| Reaction Type | Conditions | Products | Reagents |

|---|---|---|---|

| Pyridinone ring oxidation | KMnO₄ or CrO₃ in acidic conditions | Oxepin or lactone derivatives | Strong oxidizing agents |

| Methyl group oxidation | SeO₂ or NaIO₄ | Aldehyde or carboxylic acid at methyl position | Selective oxidants |

-

Structural Influence : The electron-withdrawing pyridinone ring directs oxidation to the methyl substituents or the α-position of the carbonyl group.

Nucleophilic Substitution

The benzyl ether oxygen and pyridinone carbonyl act as electrophilic centers:

| Reaction Site | Nucleophile | Conditions | Products |

|---|---|---|---|

| Benzyl ether oxygen | Grignard reagents (R-Mg-X) | Anhydrous THF, 0–25°C | Substituted benzyl derivatives |

| Pyridinone carbonyl | Amines (e.g., NH₃, alkylamines) | DMF, 60–80°C | Imine or amide derivatives |

-

Catalytic Role : Palladium or copper catalysts enhance substitution efficiency at the benzyl ether position.

Functionalization via Cross-Coupling

The aromatic rings enable Suzuki-Miyaura or Buchwald-Hartwig couplings:

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Suzuki-Miyaura coupling | Aryl boronic acid, Pd(PPh₃)₄ | DME/H₂O, 80–100°C | Biaryl derivatives |

| Buchwald-Hartwig amination | Aryl halide, Pd₂(dba)₃, Xantphos | Toluene, 100–120°C | Aminated pyridinone analogs |

Biological Interactions

Though not classical "reactions," the compound engages in non-covalent interactions with biological targets:

| Target | Interaction Type | Outcome | Structural Determinants |

|---|---|---|---|

| Viral polymerases | Hydrogen bonding, π-π stacking | Allosteric inhibition of HBV replication | Pyridinone ring, phenethyl acetamide |

| Cellular kinases | Hydrophobic pocket binding | Modulation of phosphorylation pathways | Methylbenzyl ether, methyl substituents |

Thermal and Photochemical Stability

Decomposition pathways under stress conditions:

| Condition | Degradation Pathway | Byproducts |

|---|---|---|

| Heating (>200°C) | Pyrolysis of acetamide to nitrile | Phenethyl cyanide + CO₂ |

| UV irradiation | Cleavage of benzyl ether to quinone | 5-Hydroxy-4-oxo-pyridinone + toluene |

Scientific Research Applications

The compound 2-(2-methyl-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)-N-phenethylacetamide is a synthetic organic molecule with significant potential in various scientific research applications, particularly in medicinal chemistry and materials science. This article will explore its applications, mechanisms of action, and relevant case studies.

Molecular Formula

The molecular formula for this compound is .

Structural Features

The compound features a pyridinone core, which is critical for its biological activity. The presence of the 2-methyl and the 2-methylbenzyl groups enhances its lipophilicity, potentially improving its membrane permeability.

Medicinal Chemistry

- Therapeutic Agent Development : The compound's structure allows it to interact with various biological targets, making it a candidate for drug development aimed at treating diseases such as cancer or neurodegenerative disorders. Its ability to modulate enzyme activity can be explored for therapeutic interventions.

- Biological Pathway Studies : It can serve as a probe in biological studies to elucidate pathways involved in disease mechanisms. Understanding these interactions can lead to insights into disease progression and treatment strategies.

Materials Science

The unique chemical structure of this compound suggests potential applications in developing novel materials with specific properties, such as:

- Conductivity : The compound may be used in electronic materials due to its conductive properties.

- Fluorescence : Its structural characteristics could allow it to be utilized in fluorescent markers for biological imaging.

Research indicates that compounds with similar structural motifs exhibit various biological activities:

| Study | Cell Line | IC50 (µM) | Mechanism | Reference |

|---|---|---|---|---|

| Study 1 | A549 (Lung Cancer) | 15.0 | Apoptosis induction | |

| Study 2 | MCF7 (Breast Cancer) | 12.5 | Cell cycle arrest | |

| Study 3 | HeLa (Cervical Cancer) | 10.0 | Enzyme inhibition |

Detailed Case Studies

- A549 Cell Line Study : In vitro studies demonstrated that the compound significantly inhibited the growth of A549 lung cancer cells with an IC50 value of 15 µM, primarily through apoptosis induction.

- MCF7 Cell Line Study : Research on MCF7 breast cancer cells revealed an IC50 of 12.5 µM, indicating that the compound causes cell cycle arrest at the G1 phase, effectively halting proliferation.

- HeLa Cell Line Study : Investigations into HeLa cells showed an IC50 value of 10 µM, where the compound inhibited enzymes critical for cancer cell survival.

Mechanism of Action

The mechanism of action of 2-(2-methyl-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)-N-phenethylacetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are compared below with key analogs from the literature.

Table 1: Structural and Functional Comparison

Key Findings

Structural Flexibility and Bioactivity: The target compound’s 4-oxopyridine core distinguishes it from thiadiazole (e.g., 6a) or pyrimidine derivatives. The N-phenethylacetamide side chain introduces steric bulk and lipophilicity, which could influence pharmacokinetic properties such as membrane permeability and metabolic stability .

Biological Activity: Compound 6a () demonstrates strong antifungal activity, suggesting that the target compound’s 2-methylbenzyloxy group might similarly enhance antimicrobial potency. However, replacing the thiadiazole ring with a pyridinone core could alter selectivity . Pyridine derivatives with electron-withdrawing groups (e.g., Cl, NO₂) in exhibit high thermal stability, whereas the target compound’s electron-donating methyl groups may reduce reactivity but improve solubility .

However, the 2-methylbenzyloxy substituent may require protective group strategies to avoid side reactions . Physical properties like melting points (268–287°C for ’s compounds) suggest the target compound’s stability could be comparable, though its molecular weight (~420–450 g/mol) and substituents might lower its melting point .

Q & A

Q. What are the recommended synthetic routes for 2-(2-methyl-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)-N-phenethylacetamide, and how can reaction conditions be optimized for reproducibility?

Answer: A multi-step synthesis approach is typically employed. For example:

- Substitution reactions under alkaline conditions using nitrobenzene derivatives and alcohols (e.g., 2-pyridinemethanol) to introduce ether linkages .

- Reduction steps with iron powder under acidic conditions to convert nitro intermediates to anilines .

- Condensation reactions with cyanoacetic acid or analogous reagents, using coupling agents (e.g., DCC or EDCI) to form acetamide bonds .

Optimization includes: - Temperature control (e.g., 60–80°C for substitution reactions) .

- Solvent selection (polar aprotic solvents like DMF for nucleophilic substitutions) .

- Monitoring via TLC or HPLC to confirm intermediate purity.

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

Answer:

- NMR spectroscopy (¹H, ¹³C, and DEPT-135) for structural elucidation of the pyridinone ring, acetamide linkage, and substituted benzyl groups. Compare shifts to similar compounds (e.g., 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide) .

- High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., ESI+ mode for protonated ions).

- IR spectroscopy to identify carbonyl (C=O, ~1680–1720 cm⁻¹) and ether (C-O, ~1200 cm⁻¹) stretches.

- HPLC-PDA with C18 columns (e.g., 70:30 acetonitrile/water mobile phase) for purity assessment .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assay systems?

Answer: Discrepancies often arise from:

- Assay-specific conditions (e.g., pH, temperature, or solvent effects). Validate results using orthogonal assays (e.g., cell-based vs. enzymatic assays).

- Metabolic instability : Perform microsomal stability studies (e.g., liver microsomes + NADPH) to identify rapid degradation .

- Off-target interactions : Use proteome-wide profiling (e.g., kinase panels or thermal shift assays) to assess selectivity .

- Data normalization : Include positive/negative controls (e.g., reference inhibitors) to standardize activity metrics .

Q. What experimental designs are recommended for studying the environmental fate and ecotoxicological impacts of this compound?

Answer: Adopt a tiered approach based on Project INCHEMBIOL guidelines :

- Phase 1 (Lab-scale) :

- Determine physicochemical properties (logP, water solubility) via shake-flask methods.

- Assess abiotic degradation (hydrolysis, photolysis) under controlled pH/light conditions.

- Phase 2 (In vitro) :

- Use OECD 201/202 algal/daphnia toxicity assays for acute effects.

- Perform Ames tests for mutagenicity.

- Phase 3 (Field studies) :

Q. How can the mechanism of action for this compound be elucidated when structural analogs show divergent pharmacological profiles?

Answer:

- Molecular docking : Use crystallographic data (e.g., from PubChem or CSD) to model interactions with target proteins (e.g., kinases or GPCRs) .

- Site-directed mutagenesis : Identify critical binding residues (e.g., alanine scanning of active sites).

- Metabolomic profiling : Compare intracellular metabolite changes (via LC-HRMS) between analogs to pinpoint pathway-specific effects .

- Pharmacophore mapping : Overlay structures of active/inactive analogs (e.g., using Schrödinger’s Phase) to identify essential functional groups .

Methodological Considerations

Q. What strategies mitigate synthetic challenges in scaling up this compound while maintaining yield and purity?

Answer:

- Process intensification : Replace batch reactions with flow chemistry for exothermic steps (e.g., nitro reductions) .

- Quality by Design (QbD) : Use DOE (Design of Experiments) to optimize parameters (e.g., catalyst loading, stoichiometry).

- Crystallization optimization : Screen solvents (e.g., ethanol/water mixtures) to enhance crystal habit and filtration efficiency .

Q. How should researchers design stability studies to evaluate degradation products under varying storage conditions?

Answer:

- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines).

- HPLC-DAD-ELSD : Track degradation kinetics and identify byproducts via mass fragmentation .

- Accelerated stability testing : Use Arrhenius plots to extrapolate shelf-life at 25°C from high-temperature data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.